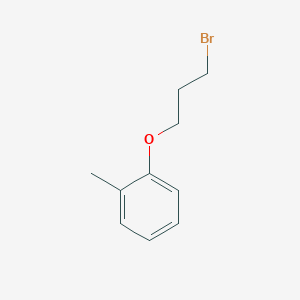

1-(3-Bromopropoxy)-2-methylbenzene

Description

Significance of Bromopropoxy Aryl Ethers in Contemporary Synthetic Chemistry

Bromopropoxy aryl ethers are particularly noteworthy for their role as flexible linkers in the synthesis of complex molecular architectures. The three-carbon propoxy chain provides a degree of conformational flexibility that is often desirable in the design of biologically active molecules and functional materials. The terminal bromine atom acts as a key functional handle, enabling chemists to introduce a variety of other functional groups or to connect the aryl ether fragment to other molecular scaffolds.

The utility of these compounds is evident in their application as precursors for pharmaceuticals and other specialty chemicals. The ether linkage is generally stable under a range of reaction conditions, allowing for selective manipulation of the bromo-functionalized chain. numberanalytics.com This stability, coupled with the reactivity of the carbon-bromine bond, makes bromopropoxy aryl ethers ideal starting materials for creating diverse libraries of compounds for drug discovery and other research purposes.

Overview of the Research Landscape Pertaining to 1-(3-Bromopropoxy)-2-methylbenzene and Analogous Structures

This compound is an aryl alkyl ether bromide that has garnered attention as a useful synthetic intermediate. Its structure, featuring a methyl group ortho to the bromopropoxy substituent on the benzene (B151609) ring, introduces specific steric and electronic effects that can influence its reactivity and the properties of its derivatives.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50912-60-2 | scbt.com |

| Molecular Formula | C10H13BrO | scbt.comchemicalbook.com |

| Molecular Weight | 229.11 g/mol | scbt.comchemicalbook.com |

| Boiling Point | 140-146 °C (at 18 mmHg) | chemicalbook.com |

| Flash Point | 150 °C | chemicalbook.com |

The synthesis of this compound typically involves the reaction of o-cresol (B1677501) (2-methylphenol) with 1,3-dibromopropane (B121459). This nucleophilic substitution reaction, often carried out in the presence of a base, results in the formation of the desired ether linkage.

Research involving this compound often focuses on its use as a building block. The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of amines, thiols, cyanides, and other functional groups. This versatility makes it a valuable precursor for creating a range of substituted aryl ethers.

Analogous structures, where the position of the methyl group on the aromatic ring is varied (e.g., 1-(3-Bromopropoxy)-3-methylbenzene), or where other substituents are present, are also of interest in synthetic chemistry. sigmaaldrich.com The electronic nature and steric hindrance of these substituents can modulate the reactivity of the molecule. For instance, the methyl group in the ortho position in this compound can exert a steric influence on reactions involving the ether oxygen or the aromatic ring. union.edu The study of these analogs contributes to a broader understanding of structure-activity relationships and allows for the fine-tuning of molecular properties for specific applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZRSCSVGUOXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364627 | |

| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50912-60-2 | |

| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Bromopropoxy 2 Methylbenzene

Classical Etherification Approaches

The most fundamental and widely utilized method for synthesizing 1-(3-Bromopropoxy)-2-methylbenzene is through etherification, a class of organic reactions that forms an ether linkage.

Williamson Ether Synthesis Utilizing 2-Methylphenol and 1,3-Dibromopropane (B121459)

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers. masterorganicchemistry.com This SN2 reaction involves an alkoxide ion reacting with a primary alkyl halide. masterorganicchemistry.comyoutube.com In the context of this compound synthesis, this involves the reaction of 2-methylphenol (o-cresol) with 1,3-dibromopropane.

The general procedure commences with the deprotonation of 2-methylphenol with a suitable base to form the corresponding 2-methylphenoxide. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage.

A typical procedure involves dissolving 2-methylphenol in a suitable solvent, such as acetone (B3395972) or acetonitrile, followed by the addition of a base like anhydrous potassium carbonate. chemspider.comchemicalbook.com The mixture is stirred to facilitate the formation of the phenoxide. Subsequently, 1,3-dibromopropane is introduced, and the reaction mixture is heated to reflux for a specific duration, typically monitored by thin-layer chromatography (TLC) until the starting phenol (B47542) is consumed. chemicalbook.com The use of an excess of 1,3-dibromopropane can favor the formation of the mono-alkylated product and minimize the formation of the dialkylated byproduct. chemspider.com

Optimization of Reaction Parameters and Catalyst Systems for Etherification Reactions

The efficiency and yield of the Williamson ether synthesis for this compound can be significantly influenced by several reaction parameters. The choice of base, solvent, temperature, and the use of catalysts are crucial for optimizing the reaction.

Table 1: Key Parameters for Optimization of Williamson Ether Synthesis

| Parameter | Options and Considerations | Impact on Reaction |

| Base | Potassium carbonate, Sodium carbonate, Sodium hydroxide, Sodium hydride | Stronger bases can lead to faster reaction rates but may also promote side reactions. Potassium carbonate is a commonly used, moderately strong base. chemspider.comchemicalbook.com |

| Solvent | Acetone, Acetonitrile, Dimethylformamide (DMF) | The polarity and boiling point of the solvent affect reaction rate and temperature control. DMF can improve the solubility of reactants and increase the reaction rate. chemspider.com |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but can also lead to the formation of elimination byproducts. Refluxing is common to drive the reaction to completion. chemspider.comchemicalbook.com |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide) | Can be employed to facilitate the reaction between the aqueous and organic phases, especially when using inorganic bases like sodium hydroxide. utahtech.edu |

For instance, the use of a polar aprotic solvent like DMF can enhance the rate of SN2 reactions. chemspider.com Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can be beneficial in reactions involving a solid base and an organic substrate by facilitating the transfer of the anionic nucleophile into the organic phase. utahtech.edu

Advanced and Multistep Synthetic Routes to this compound and its Precursors

Beyond the direct Williamson ether synthesis, more complex strategies can be employed, particularly when starting from different precursors or when specific functionalities are required.

Synthesis via Transformation of Brominated Phenolic Derivatives

An alternative approach involves the synthesis from pre-existing brominated phenolic compounds. For example, a multistep sequence could begin with the bromination of a suitable phenolic precursor, followed by the attachment of the propoxy chain. A patent describes a method for the synthesis of 3-amino-4-bromophenol, which involves diazotization, bromination, and reduction steps. google.com While not directly leading to the target compound, this illustrates the synthesis of complex brominated phenolic intermediates.

Another relevant strategy is the C-H activation/borylation/oxidation sequence, which allows for the preparation of substituted phenols from readily available starting materials. For example, 3-bromo-5-methylphenol (B1280546) can be prepared from 3-bromotoluene (B146084) on a multigram scale. nih.gov This phenol could then potentially undergo etherification with 1,3-dibromopropane to yield a related bromopropoxy methylbenzene derivative.

Considerations for Stereoselective and Enantioselective Pathways

While the structure of this compound itself is achiral, the principles of stereoselective synthesis become relevant when considering the synthesis of more complex molecules where this compound might be a building block. Stereoselective reactions are crucial for creating specific stereoisomers of a chiral molecule.

For instance, research on the bromo(alkoxylation) of certain carbonyl compounds demonstrates the ability to achieve high regio- and stereoselectivity. researchgate.net These methods, while not directly applied to the synthesis of this compound, highlight the advanced techniques available for controlling stereochemistry in related bromination and alkoxylation reactions. The development of stereoselective methods for similar compounds often relies on the use of chiral catalysts or auxiliaries to direct the reaction towards a specific stereochemical outcome.

Innovative Synthetic Techniques in the Preparation of Bromopropoxy Compounds

The field of organic synthesis is continually evolving, with new techniques offering milder reaction conditions, higher yields, and greater efficiency. While specific innovative methods for the direct synthesis of this compound are not extensively documented, general advancements in ether synthesis and C-Br bond formation are relevant.

For example, developments in transition metal-catalyzed cross-coupling reactions provide powerful tools for forming C-O bonds. While more commonly applied to the synthesis of diaryl ethers, these methods could potentially be adapted for the synthesis of alkyl aryl ethers. Additionally, one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer a streamlined approach to complex molecules, reducing waste and improving efficiency. nih.gov

Application of Continuous Flow Reactor Systems

Continuous flow chemistry, where reactants are continuously pumped through a reactor, presents a promising alternative to traditional batch processing for the synthesis of this compound. Although specific literature detailing the continuous flow synthesis of this particular compound is not available, the principles of flow chemistry can be applied to its synthesis, which is typically a Williamson ether synthesis. This reaction can be exothermic, and flow reactors offer superior heat transfer capabilities due to their high surface-area-to-volume ratio, allowing for better temperature control and preventing the formation of hotspots that can lead to side products.

The implementation of a continuous flow system for the synthesis of this compound would involve pumping a solution of the o-cresolate and a solution of 1,3-dibromopropane into a heated reactor coil. The product stream would then be collected continuously. This setup can lead to several advantages over batch synthesis, as detailed in the table below.

| Feature | Advantage in Continuous Flow Synthesis |

| Heat Transfer | Excellent temperature control, minimizing side reactions. |

| Safety | Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions or hazardous reagents. |

| Scalability | Production can be easily scaled up by running the system for longer periods. |

| Automation | Allows for automated and continuous production, reducing manual labor. |

| Reproducibility | Precise control over reaction parameters leads to high reproducibility of results. |

A hypothetical continuous flow setup could involve two separate inlet streams, one for the pre-formed sodium o-cresolate in a suitable solvent and another for 1,3-dibromopropane. These streams would converge in a T-mixer before entering a heated reaction coil. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate and the reactor volume.

Exploration of Photoredox-Catalyzed Methodologies

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling novel reaction pathways under mild conditions. While no specific photoredox-catalyzed synthesis of this compound has been reported, the principles of this methodology could be explored as an alternative synthetic route.

A potential photoredox-catalyzed approach could involve the generation of a radical intermediate from one of the reactants. For instance, a suitable photocatalyst, upon excitation by light, could facilitate the formation of a radical from 1,3-dibromopropane. This radical could then react with the o-cresolate. The key challenge would be to control the reactivity to favor the desired monosubstitution product.

The potential benefits of a photoredox-catalyzed approach are summarized in the table below.

| Feature | Advantage in Photoredox Catalysis |

| Mild Conditions | Reactions can often be carried out at room temperature, avoiding the need for high temperatures. |

| High Selectivity | The specific activation by the photocatalyst can lead to higher chemo- and regioselectivity. |

| Novel Reactivity | Enables reaction pathways that are not accessible through traditional thermal methods. |

| Sustainability | Utilizes light as a renewable energy source. |

A hypothetical photoredox-catalyzed synthesis could involve irradiating a mixture of o-cresol (B1677501), 1,3-dibromopropane, a suitable photocatalyst (e.g., an iridium or ruthenium complex), and a base with visible light. The photocatalyst would absorb light and initiate the reaction sequence. The optimization of the photocatalyst, solvent, and light source would be critical for the success of such a reaction.

Chemical Reactivity and Transformation Studies of 1 3 Bromopropoxy 2 Methylbenzene

Nucleophilic Substitution Reactions at the Terminal Bromine Center

The primary mode of reactivity for 1-(3-bromopropoxy)-2-methylbenzene involves the displacement of the bromide ion by a variety of nucleophiles. This reaction, typically proceeding via an S\textsubscript{N}2 mechanism, is a versatile method for introducing new functional groups at the terminus of the propoxy chain. uky.edupressbooks.pub The carbon atom attached to the bromine is a primary center, which favors the bimolecular substitution pathway over the unimolecular (S\textsubscript{N}1) route due to the relative instability of the corresponding primary carbocation. uky.edu

Reactions with Oxygen-Centered Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily react with this compound to form ethers. For instance, the reaction with an alkoxide, like sodium ethoxide, would yield 1-ethoxy-3-(2-methylphenoxy)propane. Similarly, reaction with a phenoxide would result in the formation of a diaryl ether derivative. These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the oxygen-centered species.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)researchgate.netlibretexts.orgnih.govuni-muenchen.de

Nitrogen nucleophiles, including amines and the azide (B81097) ion, are effective in displacing the bromide from this compound. researchgate.netlibretexts.orgnih.govuni-muenchen.de

Amines: The reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. libretexts.orglumenlearning.com For example, reacting this compound with a primary amine like ethylamine (B1201723) would produce N-ethyl-3-(2-methylphenoxy)propan-1-amine. lumenlearning.com To prevent further alkylation of the newly formed amine, it is common to use an excess of the starting amine. lumenlearning.com

Azides: Sodium azide is a particularly useful nucleophile for introducing an azido (B1232118) group. researchgate.netmasterorganicchemistry.com The reaction of this compound with sodium azide in a solvent like dimethylformamide (DMF) yields 1-(3-azidopropoxy)-2-methylbenzene. researchgate.netmasterorganicchemistry.com This transformation is significant because the resulting organic azide can be further converted into a primary amine via reduction or participate in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. masterorganicchemistry.com

| Nucleophile | Reagent Example | Product Type |

| Amine | Ethylamine | Secondary Amine |

| Azide | Sodium Azide | Alkyl Azide |

Reactions with Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Phosphonate (B1237965) Reagents)

Carbon-based nucleophiles can also be employed to form new carbon-carbon bonds.

Grignard Reagents: While Grignard reagents are potent nucleophiles, their reaction with alkyl halides like this compound is not a straightforward S\textsubscript{N}2 displacement. masterorganicchemistry.com Instead, Grignard reagents are more commonly used for additions to carbonyl compounds and epoxides. masterorganicchemistry.commasterorganicchemistry.com

Phosphonate Reagents: Phosphonate carbanions, generated by treating a phosphonate ester with a strong base, can act as nucleophiles. These are key reagents in the Horner-Wadsworth-Emmons reaction for alkene synthesis. While direct substitution on this compound is less common, related phosphonamidates have been used in cyclization reactions. beilstein-journals.org

Intramolecular Cyclization and Ring Formation Reactions

The structure of this compound, with a leaving group at one end of a three-carbon chain and an aromatic ring at the other, is conducive to intramolecular cyclization. Treatment with a strong base could potentially lead to the formation of 6-methylchroman through an intramolecular Williamson ether synthesis. This would involve the deprotonation of a carbon on the aromatic ring, followed by nucleophilic attack on the carbon bearing the bromine.

Transformations Involving the Aromatic Ring of this compound

The aromatic ring of this compound can also participate in chemical transformations, most notably electrophilic aromatic substitution.

Potential for Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. msu.edulibretexts.orglibretexts.org The outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. msu.edumasterorganicchemistry.com In this compound, there are two substituents to consider: the methyl group (-CH₃) and the 3-bromopropoxy group (-OCH₂CH₂CH₂Br).

The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. The alkoxy group is also strongly activating and ortho-, para-directing due to the resonance donation of a lone pair of electrons from the oxygen atom. The directing effects of these two groups would reinforce each other, favoring substitution at the positions ortho and para to the alkoxy group and ortho/para to the methyl group. However, steric hindrance from the bulky propoxy chain might influence the regioselectivity of the reaction.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.eduyoutube.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the nitro group predominantly at the positions activated by both the methyl and alkoxy groups.

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-1-(3-bromopropoxy)-2-methylbenzene |

| Bromination | Br₂, FeBr₃ | Bromo-1-(3-bromopropoxy)-2-methylbenzene |

| Sulfonation | SO₃, H₂SO₄ | This compound-sulfonic acid |

Role as a Precursor in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

The presence of a primary alkyl bromide functional group makes this compound a suitable electrophilic partner in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester, catalyzed by a palladium complex. acsgcipr.org While specific studies on this compound are not prevalent, its primary alkyl bromide moiety is expected to undergo Suzuki-Miyaura coupling with various aryl- or vinylboronic acids. The reaction would result in the substitution of the bromine atom, elongating the carbon chain and introducing new functional groups. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

A representative reaction is shown below: this compound + R-B(OH)₂ → 1-(3-R-propoxy)-2-methylbenzene

Negishi Coupling: The Negishi reaction couples organic halides with organozinc compounds, also typically catalyzed by palladium or nickel complexes. researchgate.netnih.gov This method is known for its high functional group tolerance and effectiveness in forming C(sp³)–C(sp²) bonds. nih.gov this compound can serve as the electrophile, reacting with organozinc reagents (R-ZnX) prepared from various precursors. This reaction provides another efficient route to extend the propyl chain with diverse organic substituents. The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. researchgate.net

A representative reaction is shown below: this compound + R-ZnBr → 1-(3-R-propoxy)-2-methylbenzene

The following table outlines typical conditions for such cross-coupling reactions based on established methodologies for primary alkyl bromides.

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C |

| Negishi | Aryl-ZnBr | Pd₂(dba)₃ | XPhos | - | THF | Room Temp - 65 °C |

| Suzuki-Miyaura | Vinylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 °C |

| Negishi | Alkyl-ZnBr | NiCl₂(dppp) | - | - | THF | Room Temp |

Oxidative Functionalization of the Methyl Group

The methyl group attached to the benzene ring of this compound is a site for potential oxidative functionalization. As a benzylic C-H bond, it is more susceptible to oxidation than alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or cationic intermediates.

Research on related 2-methylphenyl ether compounds, such as 2-methylanisole, demonstrates that the methyl group can be oxidized to various functional groups, including aldehydes, carboxylic acids, or can undergo bromination to form a benzyl (B1604629) bromide. ucalgary.ca Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents for more controlled oxidations. For instance, oxidation of hindered phenols like 2,6-di-tert-butyl-4-methylphenol has been extensively studied and shows the reactivity of the para-methyl group. acs.org By analogy, the methyl group of this compound could be selectively oxidized under controlled conditions to yield the corresponding benzaldehyde (B42025) or benzoic acid derivative, providing a handle for further synthetic modifications.

| Reagent | Conditions | Product Functional Group |

|---|---|---|

| KMnO₄, NaOH, H₂O | Heat | Carboxylic Acid (-COOH) |

| CrO₃, Ac₂O, H₂SO₄ | 0 °C to Room Temp | Aldehyde (-CHO) |

| N-Bromosuccinimide (NBS), AIBN | CCl₄, Reflux | Benzyl Bromide (-CH₂Br) |

Reactivity and Stability of the Ether Linkage in this compound

The ether linkage in this compound is generally stable under neutral and basic conditions, a characteristic feature of aryl alkyl ethers. However, under specific, typically acidic, conditions, this bond can be cleaved.

Investigations into Hydrolytic Stability

Aryl alkyl ethers exhibit significant hydrolytic stability. nih.gov In neutral or basic aqueous environments, the ether bond of this compound is expected to be highly resistant to cleavage. Hydrolysis, if it were to occur, would require harsh conditions, such as high temperatures and pressures in the presence of strong acids or bases. Under typical laboratory and environmental conditions, the ether linkage is considered robust. The primary reactivity of the molecule under mild aqueous conditions would likely involve the terminal bromide, for example, in nucleophilic substitution reactions.

Ether Cleavage and Rearrangement Pathways

The cleavage of the ether bond in this compound can be induced by strong acids, such as hydrogen halides (HBr, HI) or Lewis acids like boron tribromide (BBr₃). nih.govnih.gov The mechanism of cleavage for this specific molecule is predicted to follow an Sₙ2 pathway.

Protonation of the ether oxygen by a strong acid creates a good leaving group (2-methylphenol). A nucleophile, such as a bromide ion (Br⁻), then attacks the least sterically hindered carbon adjacent to the oxygen, which is the primary carbon of the propyl chain. This results in the cleavage of the C-O bond, yielding 2-methylphenol and 1,3-dibromopropane (B121459). nih.gov Cleavage at the aromatic C-O bond is disfavored due to the high energy of forming a phenyl cation.

Cleavage Reaction: this compound + 2 HBr → 2-Methylphenol + 1,3-Dibromopropane + H₂O

An important alternative reaction pathway for this molecule is intramolecular cyclization. Under basic conditions or in the presence of a Lewis acid, the molecule can undergo an intramolecular Williamson ether synthesis or a Friedel-Crafts-type alkylation, respectively. The nucleophilic phenoxide (formed in situ with a base) or the activated aromatic ring can attack the carbon bearing the bromine atom, leading to the formation of a six-membered ring, chromane (B1220400) .

Intramolecular Cyclization: this compound + Base → Chromane + NaBr + H₂O

This cyclization is often a competing and sometimes desired reaction pathway when manipulating molecules with this structural motif.

Spectroscopic and Structural Elucidation of 1 3 Bromopropoxy 2 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of 1-(3-bromopropoxy)-2-methylbenzene provides characteristic signals that correspond to the distinct types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.8-7.2 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. The methyl group attached to the benzene ring gives rise to a singlet at approximately δ 2.2 ppm.

The protons of the bromopropoxy chain exhibit distinct signals. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) are observed as a triplet around δ 4.0 ppm. The central methylene protons (-CH₂-) appear as a multiplet around δ 2.3 ppm, and the methylene protons adjacent to the bromine atom (CH₂-Br) resonate as a triplet at approximately δ 3.6 ppm. The coupling between adjacent methylene groups results in the observed triplet and multiplet patterns.

¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8-7.2 | Multiplet |

| O-CH₂ | ~4.0 | Triplet |

| CH₂-Br | ~3.6 | Triplet |

| -CH₂- (central) | ~2.3 | Multiplet |

| Ar-CH₃ | ~2.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom. The aromatic carbons show signals in the range of δ 110-160 ppm. The carbon atom bearing the methyl group and the carbon atom attached to the propoxy group have distinct chemical shifts within this region.

The aliphatic carbons of the bromopropoxy chain are observed at higher field. The carbon of the O-CH₂ group typically appears around δ 68 ppm. The central -CH₂- carbon resonates at approximately δ 32 ppm, and the carbon of the CH₂-Br group is found at about δ 30 ppm. The methyl carbon (Ar-CH₃) signal is observed at a much higher field, typically around δ 16 ppm. docbrown.info

¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~157 |

| Aromatic C | 110-131 |

| O-CH₂ | ~68 |

| -CH₂- (central) | ~32 |

| CH₂-Br | ~30 |

| Ar-CH₃ | ~16 |

Advanced NMR Techniques for Conformational and Mechanistic Insights (e.g., 2D NMR, Solution NMR)

To gain deeper insights into the three-dimensional structure and connectivity of this compound and its derivatives, advanced NMR techniques such as 2D NMR are utilized. numberanalytics.com Experiments like COSY (Correlation Spectroscopy) establish correlations between coupled protons, confirming the connectivity of the propyl chain. numberanalytics.comipb.pt For instance, a COSY spectrum would show cross-peaks between the O-CH₂, central -CH₂-, and CH₂-Br protons, verifying their sequential arrangement.

Heteronuclear 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. ipb.pt An HSQC spectrum would link each proton signal to its corresponding carbon signal, while an HMBC spectrum would, for example, show a correlation between the O-CH₂ protons and the aromatic carbon atom attached to the oxygen, confirming the ether linkage. These advanced methods are crucial for the unambiguous assignment of all ¹H and ¹³C signals and for elucidating the precise conformational preferences of the molecule in solution. numberanalytics.comipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum of this compound would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. nist.gov

Common fragmentation patterns for this compound would include the loss of the bromine atom, leading to a significant peak at [M-Br]⁺. Cleavage of the ether bond can result in fragments corresponding to the bromopropoxy cation ([C₃H₆Br]⁺) and the methylphenoxy cation ([C₇H₇O]⁺). Further fragmentation of the propyl chain is also expected.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₁₀H₁₃BrO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This high level of accuracy is invaluable for confirming the identity of the compound and for analyzing complex mixtures containing its derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation of this compound from potential impurities and starting materials, followed by its unambiguous identification based on its mass-to-charge ratio (m/z).

In a typical LC-MS analysis for purity and identity confirmation, a sample containing this compound is injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, often a reversed-phase column such as a C18, separates the components of the mixture based on their differential partitioning between the mobile phase and the stationary phase. The separated components then enter the mass spectrometer.

Electrospray ionization (ESI) is a commonly employed ionization technique for aryl ethers, as it is a soft ionization method that typically results in the formation of a prominent protonated molecule [M+H]⁺ or other adducts, minimizing fragmentation and providing clear molecular weight information. cas.cz For this compound (molecular weight 229.11 g/mol ), the expected protonated molecule would be observed at an m/z of approximately 230.12. The presence of bromine would also lead to a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The purity of the compound can be assessed by integrating the peak area of the analyte in the chromatogram and comparing it to the total area of all observed peaks. LC-MS/MS, or tandem mass spectrometry, can be further utilized for structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. cas.cz

Below is an interactive data table summarizing typical LC-MS parameters for the analysis of this compound.

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Expected [M+H]⁺ (⁷⁹Br) | m/z 230.02 |

| Expected [M+H]⁺ (⁸¹Br) | m/z 232.02 |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features, namely the aromatic ring, the ether linkage, the alkyl chain, and the carbon-bromine bond.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually appear as a series of bands between 1600 and 1450 cm⁻¹. researchgate.net The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The presence of the ether group is confirmed by a strong C-O-C stretching vibration. For aryl alkyl ethers, two distinct C-O stretching bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. quimicaorganica.org The aliphatic C-H stretching vibrations of the propoxy and methyl groups would be visible in the 3000-2850 cm⁻¹ range. Finally, the C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

The following interactive table details the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Asymmetric C-O-C Stretch (Aryl) | ~1250 | Strong |

| Symmetric C-O-C Stretch (Aryl) | ~1040 | Strong |

| C-H Out-of-Plane Bend (Aromatic) | 900-675 | Strong |

| C-Br Stretch | 600-500 | Medium |

Raman spectroscopy provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be dominated by bands arising from the vibrations of the aromatic ring.

A strong, sharp band corresponding to the symmetric "ring breathing" mode of the benzene ring is expected around 1000 cm⁻¹. stackexchange.com The C=C stretching vibrations of the aromatic ring also give rise to prominent bands in the 1600-1580 cm⁻¹ region. researchgate.net The C-H stretching vibrations, both aromatic and aliphatic, would appear in the 3100-2850 cm⁻¹ range, similar to the FTIR spectrum. stackexchange.com

The C-Br stretching vibration, while observable in the far-infrared, can also be detected in the Raman spectrum, typically below 600 cm⁻¹. The information from both FTIR and Raman spectroscopy can be used in conjunction to build a comprehensive vibrational profile of the molecule, confirming its structure and functional groups. nih.gov

X-ray Crystallography and Solid-State Structural Characterization

While this compound itself is achiral, its derivatives can possess stereocenters. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and thus for unambiguously establishing the absolute and relative stereochemistry of chiral derivatives. soton.ac.uk

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the spatial relationship between different parts of the molecule. nih.gov This allows for the determination of the relative stereochemistry, which is the configuration of one stereocenter relative to another within the same molecule.

To determine the absolute stereochemistry, which is the actual three-dimensional arrangement of the atoms in space, anomalous dispersion effects are utilized. soton.ac.uk When a heavy atom, such as bromine, is present in the molecule, it scatters X-rays in a way that allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter is a value calculated from the diffraction data that indicates the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer and close to one for the incorrect enantiomer confirms the absolute stereochemistry. soton.ac.uk

The following interactive table provides an example of the type of crystallographic data that would be obtained for a hypothetical chiral derivative of this compound.

| Parameter | Example Data |

| Chemical Formula | C₁₂H₁₅BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | 10.123, 5.432, 12.543 |

| **α, β, γ (°) ** | 90, 105.2, 90 |

| Volume (ų) | 665.4 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.45 |

| Flack Parameter | 0.02(3) |

Computational and Theoretical Investigations of 1 3 Bromopropoxy 2 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations, often employing Density Functional Theory (DFT) or other ab initio methods, can provide deep insights into a molecule's behavior. However, no specific quantum chemical calculation data has been found for 1-(3-bromopropoxy)-2-methylbenzene in the performed searches.

An analysis of the electronic structure of this compound would involve mapping its electron density distribution to understand its fundamental properties. A key aspect of this is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates a more reactive molecule.

Despite the importance of these parameters, no published studies were found that report the HOMO-LUMO energies or the HOMO-LUMO gap for this compound.

Table 1: Hypothetical HOMO-LUMO Data for this compound

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

This table is for illustrative purposes only, as no experimental or theoretical data is currently available.

Quantum chemical calculations can predict the reactivity of a molecule by calculating various descriptors. Mulliken charges, for instance, provide an estimation of the partial atomic charges within a molecule, indicating potential sites for nucleophilic or electrophilic attack. The global electrophilicity index is another important descriptor that quantifies the electrophilic nature of a compound.

A comprehensive search did not yield any studies that have calculated the Mulliken charges or the global electrophilicity index for this compound. Such data would be invaluable for predicting its behavior in chemical reactions.

Table 2: Hypothetical Mulliken Charges for Selected Atoms of this compound

| Atom | Mulliken Charge (a.u.) |

| O (Oxygen) | Data not available |

| Br (Bromine) | Data not available |

| C (Aromatic ring) | Data not available |

| C (Propoxy chain) | Data not available |

This table is for illustrative purposes only, as no specific data has been published.

Theoretical calculations can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, and infrared (IR) and Raman vibrational frequencies. These predicted spectra can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. This is a common practice in the characterization of novel compounds.

No computational studies predicting the spectroscopic data for this compound were identified in the available literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a compound in various environments.

No published research was found that details the conformational analysis or the dynamic behavior of this compound in solution based on molecular dynamics simulations.

MD simulations can also be employed to investigate how molecules of this compound interact with each other and with solvent molecules. This includes the study of potential hydrogen bonding, van der Waals forces, and other non-covalent interactions. Such simulations could also predict whether the molecule has a tendency to form aggregates or self-assemble into larger structures under specific conditions.

A thorough literature search did not uncover any studies that have simulated the intermolecular interactions or self-assembly propensities of this compound.

Mechanistic Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool in modern chemistry, offering profound insights into reaction mechanisms that are often difficult to probe experimentally. By simulating chemical processes at the molecular level, researchers can elucidate complex reaction pathways, characterize fleeting transition states, and predict the outcomes of chemical transformations with increasing accuracy. This section delves into the computational approaches used to investigate the reactivity of this compound.

Reaction Pathway Analysis and Transition State Characterization

The study of a chemical reaction's mechanism involves mapping out the energetic landscape that connects reactants to products. This landscape, known as the potential energy surface, contains minima corresponding to stable molecules (reactants, intermediates, and products) and saddle points corresponding to transition states. Computational reaction pathway analysis aims to identify the most favorable route from reactants to products by locating these critical points.

For a molecule like this compound, computational methods can be employed to explore various potential reactions, such as intramolecular cyclization or substitution reactions. The process typically begins with the construction of a theoretical model of the molecule. Quantum mechanical methods, such as Density Functional Theory (DFT), are then used to calculate the electronic structure and energy of the system.

By systematically exploring the conformational space and potential reaction coordinates, computational chemists can identify one or more reaction pathways. For each proposed pathway, the structures and energies of all intermediates and transition states are calculated. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate.

Techniques such as transition state searching algorithms are used to locate these saddle points on the potential energy surface. Once a transition state structure is found, vibrational frequency analysis is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. The energy of the transition state relative to the reactants gives the activation energy barrier, a key determinant of the reaction's kinetics.

For instance, in a hypothetical intramolecular cyclization of this compound to form a chromane (B1220400) derivative, computational modeling could elucidate the step-by-step mechanism. It would characterize the transition state for the ring-closing step, providing detailed information about the bond-forming and bond-breaking processes. This level of detail is often inaccessible through experimental means alone. The analysis can be extended to model the influence of solvents and catalysts on the reaction pathway and activation energies.

Table 1: Illustrative Data from a Hypothetical Reaction Pathway Analysis of this compound Intramolecular Cyclization

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

| This compound | 0.0 | C-O-C-C dihedral: 178.5° | 0 |

| Transition State | +25.3 | Forming C-C bond: 2.1 Å; Breaking C-Br bond: 2.4 Å | 1 |

| Cyclized Intermediate | -5.2 | C-C bond: 1.54 Å | 0 |

| Product | -15.8 | Aromatic ring planarity | 0 |

Note: The data presented in this table is illustrative and intended to represent the type of information obtained from a computational study. It is not based on actual experimental or calculated values for this specific reaction.

Computational Prediction of Regioselectivity and Stereoselectivity in Transformations

Many organic reactions can yield multiple products, and predicting which product will be favored is a central challenge in synthesis. Computational chemistry provides powerful tools for predicting both regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product).

Regioselectivity: For aromatic compounds like this compound, electrophilic substitution is a common reaction class. The existing substituents on the benzene (B151609) ring (the methyl and 3-bromopropoxy groups) direct incoming electrophiles to specific positions. Computational methods can quantify the activating and directing effects of these substituents. By calculating properties such as the distribution of electron density, electrostatic potential, and the energies of potential intermediates (sigma complexes), the most likely site of electrophilic attack can be predicted. For instance, methods like the RegioSQM can predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers. rsc.org

Stereoselectivity: When a reaction can produce different stereoisomers, computational modeling can predict the favored outcome by comparing the energies of the transition states leading to each isomer. The stereoisomer formed via the lower energy transition state will be the major product. This is particularly relevant for reactions involving chiral catalysts or substrates. Machine learning models have also been developed to predict stereoselectivity with high accuracy by learning from existing reaction data. arxiv.org

For a hypothetical reaction involving a prochiral center in a derivative of this compound, computational analysis would involve:

Building models of the two diastereomeric transition states.

Optimizing the geometry of each transition state and calculating its energy.

The difference in the activation energies (ΔΔG‡) for the two pathways allows for the prediction of the product ratio.

Table 2: Illustrative Computational Prediction for a Hypothetical Stereoselective Reaction

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| TS leading to (R)-product | 15.2 | 95 |

| TS leading to (S)-product | 17.0 | 5 |

Note: This table provides a hypothetical example of how computational data can be used to predict stereoselectivity. The values are not derived from actual calculations on this compound.

Structure-Activity Relationship (SAR) Studies Leveraging Computational Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and materials science. They aim to understand how the chemical structure of a compound relates to its biological activity or material properties. Computational design principles have become an integral part of modern SAR studies, enabling the rational design of new molecules with enhanced properties.

For a compound like this compound, if it were identified as a hit in a screening campaign for a particular biological target, computational SAR studies would be the next step. These studies typically involve a combination of molecular modeling techniques.

The process often begins with the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. This model can be generated based on the structure of the target protein's binding site or from a set of known active molecules.

Once a pharmacophore is established, virtual screening of compound libraries can be performed to identify other molecules that fit the model. For a more focused approach, computational methods can be used to suggest specific modifications to the lead compound, this compound, to improve its activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs. nih.govnih.gov

Molecular docking simulations are another key tool. These simulations predict the preferred orientation of a molecule when bound to a target protein and estimate the binding affinity. By docking analogs of this compound into the active site of a hypothetical target, researchers can prioritize the synthesis of compounds predicted to have the strongest interactions.

Table 3: Illustrative Data from a Hypothetical Computational SAR Study of this compound Analogs

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

| 1 | Parent Compound | -7.5 | Halogen bond with Serine |

| 2 | Replace Br with Cl | -7.2 | Weaker halogen bond |

| 3 | Add -OH to methyl group | -8.1 | Hydrogen bond with Aspartate |

| 4 | Change methyl to ethyl | -7.6 | Increased van der Waals contacts |

Note: This table is a fictional representation of data from a computational SAR study to illustrate the principles involved. The target and predicted affinities are hypothetical.

Through these iterative cycles of computational design, synthesis, and experimental testing, the properties of a lead compound can be systematically optimized.

Role of 1 3 Bromopropoxy 2 Methylbenzene As a Synthetic Intermediate and Building Block

Precursor in the Rational Design and Synthesis of Functionalized Organic Molecules

The presence of a terminal bromo group on the propoxy chain makes 1-(3-Bromopropoxy)-2-methylbenzene an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in the rational design and synthesis of a variety of functionalized organic molecules. The 2-methylphenoxypropyl moiety can be readily introduced into other molecules, thereby modifying their steric and electronic properties.

One of the primary applications of this compound is in alkylation reactions. It can react with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. For instance, in the synthesis of novel bioactive compounds, the introduction of the 2-methylphenoxypropyl group can enhance lipophilicity, which may improve membrane permeability and biological activity.

Research has demonstrated the utility of similar bromo-functionalized precursors in the synthesis of complex molecules. For example, the synthesis of polyynes has been achieved through the palladium-catalyzed coupling of bromoacetylenes. orgsyn.org While not a bromoacetylene itself, this compound can be chemically modified to participate in analogous coupling reactions, highlighting its potential as a versatile precursor.

The table below summarizes the key reactive features of this compound that make it a valuable precursor for functionalized organic molecules.

| Feature | Description | Synthetic Utility |

| Electrophilic Bromo Group | The bromine atom is a good leaving group in nucleophilic substitution reactions. | Alkylation of amines, phenols, thiols, and other nucleophiles. |

| Flexible Propoxy Chain | The three-carbon chain provides flexibility and can influence the conformation of the final molecule. | Access to a variety of structural motifs and isomers. |

| Aromatic Tolyl Group | The 2-methylphenyl group can engage in π-stacking interactions and can be further functionalized. | Modulation of electronic properties and introduction of additional reactive sites. |

Scaffold for the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a key starting material for the construction of various heterocyclic systems. The synthetic strategy often involves the initial alkylation of a suitable nucleophile with this compound, followed by an intramolecular cyclization reaction.

For example, reaction with a binucleophilic species, such as an amino-thiol or a diol, can lead to the formation of medium-sized heterocyclic rings containing oxygen and/or sulfur atoms. Furthermore, the propoxy chain can be chemically modified to introduce unsaturation, such as an alkene or alkyne functionality. These unsaturated derivatives can then undergo a variety of cyclization reactions, including radical cyclizations and transition-metal-catalyzed processes, to afford a diverse range of carbocyclic and heterocyclic scaffolds. nih.gov

The development of new synthetic methodologies, such as visible-light-induced atom-transfer radical cyclization (ATRC) of alkyl iodides, provides a blueprint for how analogous bromo-compounds like this compound could be utilized. nih.gov By converting the bromide to an iodide, this precursor could potentially be used to synthesize various substituted cyclic compounds.

Contribution to the Development of Complex Molecular Architectures

The synthesis of complex molecular architectures, such as natural products and their analogues, often requires a convergent approach where pre-functionalized building blocks are assembled in a stepwise manner. nih.gov this compound, with its distinct reactive sites, is an ideal building block for such strategies. whiterose.ac.ukrsc.org

The development of bioactive molecules often involves the exploration of chemical space around a known pharmacophore. nih.govnih.govmdpi.com this compound can be used to generate a library of analogues by reacting it with a diverse set of nucleophiles, thereby enabling structure-activity relationship (SAR) studies.

The table below illustrates the potential contribution of this compound to the synthesis of complex molecules.

| Synthetic Strategy | Role of this compound |

| Convergent Synthesis | Provides a pre-functionalized building block for assembly into larger molecules. |

| Divergent Synthesis | Serves as a common intermediate for the preparation of a library of analogues. |

| Fragment-Based Drug Discovery | Can be used to link different molecular fragments together. |

Utility in Phase-Transfer Catalysis Applications

Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, which is often a quaternary ammonium (B1175870) or phosphonium (B103445) salt. theaic.org These catalysts transport one of the reactants, usually an anion, from the solid/aqueous phase into the organic phase where it can react with the organic-soluble substrate.

This compound, as an alkylating agent, is an ideal substrate for a wide range of PTC reactions. phasetransfer.comnih.gov In a typical PTC alkylation, a nucleophile (e.g., a phenoxide, carboxylate, or cyanide) is generated in the aqueous or solid phase by a base. The phase-transfer catalyst then forms an ion pair with the nucleophile and transports it into the organic phase, where it reacts with this compound. nih.govresearchgate.netresearchgate.net

The advantages of using PTC for the alkylation of nucleophiles with this compound include milder reaction conditions, the use of inexpensive and environmentally benign inorganic bases, and the avoidance of anhydrous solvents. This methodology is highly efficient for S-alkylation, N-alkylation, and C-alkylation reactions. nih.govnih.govresearchgate.net

Application in Side Chain Engineering for Supramolecular Assembly

Supramolecular chemistry involves the study of non-covalent interactions between molecules and their use in the construction of large, well-defined assemblies. The properties of these assemblies are dictated by the nature of the interacting molecules, including the size, shape, and functionality of their side chains.

This compound can be employed in the side chain engineering of macromolecules to influence their supramolecular assembly. By attaching the 2-methylphenoxypropyl group as a side chain onto a polymer backbone or a larger molecular scaffold, specific non-covalent interactions can be programmed into the system. The aromatic ring of the tolyl group can participate in π-π stacking interactions, while the ether oxygen can act as a hydrogen bond acceptor.

Recent research has shown that the functionalization of helical polymers with specific side chains can direct their assembly into complex and orthogonal supramolecular structures. nih.gov The use of building blocks like this compound allows for the precise control over the chemical and physical properties of the resulting supramolecular materials, opening up possibilities for the design of novel functional materials with applications in areas such as sensing, catalysis, and drug delivery. nih.gov

Future Research Directions and Emerging Avenues for 1 3 Bromopropoxy 2 Methylbenzene

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of 1-(3-bromopropoxy)-2-methylbenzene typically involves the Williamson ether synthesis, reacting 2-methylphenol with 1,3-dibromopropane (B121459). While effective, future research is geared towards developing more sustainable and efficient synthetic routes.

Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of environmentally benign solvents, reduced energy consumption, and catalytic processes. Future pathways for synthesizing this compound and related aryl ethers could focus on:

Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates and yields in biphasic systems, reducing the need for harsh organic solvents. grace.comnd.edu The use of quaternary ammonium (B1175870) salts or crown ethers as catalysts can facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase containing the alkylating agent. grace.comdiscoveracs.org This approach aligns with green chemistry principles by minimizing solvent usage and potentially lowering reaction temperatures.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times in many organic transformations, including ether synthesis. youtube.com The application of microwave technology to the synthesis of this compound could lead to more energy-efficient and rapid production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for exothermic reactions. nih.gov Developing a flow process for the synthesis of this compound could enable scalable and automated production.

Solvent-Free Reactions: Performing the synthesis under solvent-free conditions, for instance by adsorbing the reactants onto a solid support, represents a significant step towards a greener process by eliminating solvent waste altogether. nih.gov

Novel Catalytic Systems: Research into new catalytic systems can also pave the way for more efficient syntheses. This includes the development of more active and recyclable catalysts for the Williamson ether synthesis or exploring alternative coupling reactions. For example, palladium-catalyzed cross-coupling reactions of aryl halides with alcohols are a powerful tool for C-O bond formation and could be adapted for this synthesis. nih.gov

Advanced Mechanistic Investigations into Complex Reaction Systems

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Kinetic and In-Situ Monitoring: Detailed kinetic studies, employing techniques like in-situ spectroscopy (e.g., FT-IR, NMR), can provide real-time information on the concentrations of reactants, intermediates, and products. synthiaonline.com This data is invaluable for building accurate kinetic models that can elucidate the reaction pathway and identify rate-limiting steps. synthiaonline.com For instance, investigating the kinetics of the Williamson ether synthesis for this specific substrate can reveal the influence of the methyl group's position on the reaction rate and selectivity, particularly concerning potential side reactions like elimination. youtube.comnih.gov

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways at a molecular level. sigmaaldrich.com These computational studies can provide insights into:

Transition State Geometries and Energies: Identifying the structure and energy of transition states can help in understanding the factors that control the reaction rate and selectivity.

Reaction Intermediates: Characterizing potential intermediates can confirm or refute proposed reaction mechanisms.

Solvent Effects: Computational models can simulate the effect of different solvents on the reaction, aiding in the selection of the most appropriate solvent for a given transformation.

By combining experimental kinetic data with computational modeling, a comprehensive picture of the reaction dynamics can be achieved, enabling more rational and efficient process development. synthiaonline.com

Development of New Derivatization Strategies for Broader Chemical Space Exploration

The structure of this compound offers two key handles for chemical modification: the aromatic ring and the terminal bromide. This dual reactivity makes it an excellent scaffold for generating diverse libraries of new chemical entities.

Modifications at the Alkyl Bromide: The bromo- group is a versatile leaving group, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including:

Amines: Reaction with primary or secondary amines can yield a variety of amino ethers, which are common motifs in pharmaceuticals.

Thiols: Thiolation can introduce sulfur-containing moieties, which are also prevalent in biologically active molecules.

Azides: The introduction of an azide (B81097) group opens up possibilities for "click chemistry," a powerful tool for bioconjugation and materials science.

Cyanides: Conversion to the corresponding nitrile provides a precursor for carboxylic acids, amines, and other functionalities.

Modifications on the Aromatic Ring: The methyl-substituted benzene (B151609) ring can undergo various electrophilic aromatic substitution reactions, such as:

Nitration: Introduction of a nitro group can serve as a handle for further transformations, such as reduction to an amine.

Halogenation: Further halogenation of the ring can modulate the electronic properties of the molecule.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of new carbon-carbon bonds, expanding the molecular framework.

The combination of these derivatization strategies can lead to a vast chemical space of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. libretexts.org The development of regioselective derivatization methods will be key to controlling the outcome of these reactions. libretexts.org

Integration with Artificial Intelligence-Driven Retrosynthesis and Reaction Prediction

Reaction Outcome and Yield Prediction: Machine learning models are increasingly capable of predicting the outcome and yield of chemical reactions with high accuracy. nd.edunih.govnips.cc By training on large datasets of known reactions, these models can learn the complex relationships between reactants, reagents, and reaction conditions. For a given derivatization reaction of this compound, an ML model could predict the most likely product, potential side products, and the expected yield under various conditions. This predictive power can guide experimental design and prioritize the most promising reaction pathways. nih.gov

The integration of AI into the research workflow for this compound and its derivatives has the potential to streamline the synthetic process, from initial design to final product, fostering innovation and efficiency.

Investigation into Material Science Applications and Self-Assembling Properties

The molecular structure of this compound suggests its potential as a building block for functional materials. The interplay between the aromatic ring and the flexible alkyl chain can give rise to interesting self-assembly behaviors.

Liquid Crystals: Molecules containing a rigid aromatic core and a flexible alkyl chain are known to exhibit liquid crystalline properties. The specific substitution pattern and the length of the alkyl chain in derivatives of this compound could be tailored to induce various liquid crystalline phases. The terminal bromide offers a convenient point for further modification to create more complex mesogenic structures.

Polymers and Functional Monomers: The bromo- functionality can be used to incorporate this molecule into polymer chains. For example, it could act as an initiator or a functional comonomer in various polymerization reactions. researchgate.netescholarship.org This could lead to the development of new polymers with tailored properties, such as specific refractive indices, thermal stabilities, or surface energies. The aromatic ring can also contribute to the polymer's properties through π-π stacking interactions.

Self-Assembled Monolayers (SAMs): The bromo- or a derivatized functional group could serve as an anchor to bind the molecule to a variety of surfaces, such as gold or silicon wafers. This would allow for the formation of self-assembled monolayers, where the molecules orient themselves in a highly ordered fashion. The properties of these surfaces could then be tuned by modifying the structure of the aromatic head group, leading to applications in sensors, electronics, and biocompatible coatings.

Future research in this area will involve the synthesis of a variety of derivatives of this compound and the systematic investigation of their physical and material properties.

Q & A

Q. What are the standard laboratory methods for synthesizing 1-(3-Bromopropoxy)-2-methylbenzene, and how can reaction conditions be optimized?

The compound is typically synthesized via the Williamson ether synthesis , involving nucleophilic substitution between 2-methylphenol and 1,3-dibromopropane. A base such as NaOH or K₂CO₃ is used to deprotonate the phenolic hydroxyl group, enabling attack on the bromopropane derivative. Key parameters include:

- Temperature : 60–80°C to balance reactivity and side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, acetone) improve nucleophilicity.

- Stoichiometry : Excess 1,3-dibromopropane (1.2–1.5 equivalents) ensures complete conversion of 2-methylphenol . Purification often involves fractional distillation (boiling point: 140–146°C at 18 mmHg) or column chromatography .

Q. How should researchers characterize the purity and structure of this compound?

- GC-MS/HPLC : Quantify purity (>95% typical for lab-grade synthesis).

- NMR : <sup>1</sup>H NMR shows characteristic peaks for the methyl group (~δ 2.3 ppm), aromatic protons (δ 6.8–7.2 ppm), and the bromopropoxy chain (δ 3.4–4.2 ppm). <sup>13</sup>C NMR confirms the ether linkage (C-O at ~70 ppm) .

- Elemental Analysis : Verify C, H, Br, and O percentages (theoretical molecular weight: 229.11 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (flash point: 150°C).

- Ventilation : Use fume hoods due to potential release of toxic fumes during heating.

- Incompatible Materials : Avoid strong oxidizers (e.g., KMnO₄) and bases to prevent exothermic decomposition .

Advanced Research Questions

Q. How does the bromopropoxy chain influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The bromine atom acts as a weakly deactivating meta-director , while the ether oxygen is activating and ortho/para-directing . Computational studies (e.g., DFT) suggest the steric bulk of the propoxy chain favors para-substitution on the 2-methylbenzene ring. Experimental validation via nitration or sulfonation shows >70% para-products under controlled conditions .

Q. What mechanisms underlie the compound’s potential biological activity, and how can its pharmacokinetics be studied?

While direct data on this compound is limited, structural analogs (e.g., brominated ethers) exhibit enzyme inhibition (e.g., PRMT6) and receptor antagonism . To assess activity:

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point variability)?

Discrepancies in boiling points (e.g., 140–146°C at 18 mmHg vs. higher values in some literature) often arise from:

- Impurities : Residual solvents or unreacted precursors elevate observed values.

- Measurement Techniques : Differential scanning calorimetry (DSC) provides more precise data than simple distillation .

Q. What strategies minimize side reactions (e.g., elimination) during functionalization of the bromopropoxy chain?

- Low-Temperature SN2 Conditions : Use polar aprotic solvents (THF, DMF) and phase-transfer catalysts (e.g., TBAB) to favor substitution over β-elimination.

- Protecting Groups : Temporarily block reactive sites on the benzene ring during alkylation .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to compare the reactivity of this compound with analogs?

- Pseudo-First-Order Conditions : Fix concentrations of nucleophiles (e.g., NaN₃) and vary reaction temperature.

- Monitoring Tools : Use <sup>1</sup>H NMR or IR spectroscopy to track bromide displacement rates.

- Activation Parameters : Calculate ΔG‡ via Eyring plots to compare steric/electronic effects of substituents .

Q. What computational methods predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.